ACE Inhibitory Potency: Captopril Bromo Analog Exhibits >100-Fold Weaker Activity than Captopril
In a direct enzymatic assay measuring inhibition of rabbit lung ACE using hippuryl-histidyl-leucine as substrate, the Captopril bromo analog demonstrated an IC₅₀ of 2.68 μM (2680 nM), whereas Captopril under comparable conditions exhibits an IC₅₀ of 0.025 μM (25 nM) [1]. This corresponds to a 107-fold reduction in inhibitory potency for the bromo analog. The assay employed a colorimetric readout of hippuric acid release, establishing a robust, quantitative benchmark for comparative activity [1].
| Evidence Dimension | ACE inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 2.68 μM (2680 nM) |
| Comparator Or Baseline | Captopril: 0.025 μM (25 nM) |
| Quantified Difference | 107-fold reduction in potency (2.68 μM vs 0.025 μM) |
| Conditions | Rabbit lung ACE; substrate: hippuryl-histidyl-leucine; colorimetric detection of hippuric acid |
Why This Matters
This stark potency difference confirms that the bromo analog cannot serve as a functional substitute for Captopril in ACE inhibition studies and highlights its unique role as an impurity marker or SAR comparator.
- [1] BindingDB. BDBM50350678 (CHEMBL1813746). Affinity Data: IC50 = 2.68E+3 nM for rabbit lung ACE. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350678 (accessed 2024). View Source
